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molecular formula CH7NO B8139708 Ammonia methanol

Ammonia methanol

Cat. No. B8139708
M. Wt: 49.073 g/mol
InChI Key: CBHOOMGKXCMKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384934B2

Procedure details

Combine (S)-1-benzyl-3-(2-methylsulfanyl-ethyl)-piperazine (0.900 g, 3.59 mmol) and 37% formaldehyde solution (0.4 mL, 5.39 mmol) in methylene chloride (15 mL). Stir for 10 minutes and add sodium triacetoxy borohydride (3.05 g, 14.4 mmol). Stir an additional 90 minutes and then pour solution onto 1N sodium hydroxide solution. Extract with methylene chloride to give 0.947 g of the crude product. Silica gel chromatography, eluting with methylene chloride:2N ammonia/methanol (100:2), gives 0.906 g of the title compound as a colorless oil; mass spectrum (ion spray): m/z =265 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][C@@H:10]([CH2:14][CH2:15][S:16][CH3:17])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.[C:20](O[BH-](OC(=O)C)OC(=O)C)(=[O:22])C.[Na+].[OH-].[Na+]>C(Cl)Cl>[NH3:8].[CH3:20][OH:22].[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH3:20])[C@@H:10]([CH2:14][CH2:15][S:16][CH3:17])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C[C@@H](NCC1)CCSC
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
3.05 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir an additional 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
Extract with methylene chloride
CUSTOM
Type
CUSTOM
Details
to give 0.947 g of the crude product
WASH
Type
WASH
Details
Silica gel chromatography, eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N.CO
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@@H](N(CC1)C)CCSC
Measurements
Type Value Analysis
AMOUNT: MASS 0.906 g
YIELD: CALCULATEDPERCENTYIELD 190.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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